molecular formula C10H7ClF3NO3 B14034434 1-Chloro-1-(3-nitro-4-(trifluoromethyl)phenyl)propan-2-one

1-Chloro-1-(3-nitro-4-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14034434
M. Wt: 281.61 g/mol
InChI Key: NQSCMMGMEKBLIG-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-nitro-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

The synthesis of 1-Chloro-1-(3-nitro-4-(trifluoromethyl)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a trifluoromethyl-substituted benzene derivative, followed by chlorination and subsequent reaction with a propan-2-one derivative under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and temperature control .

Chemical Reactions Analysis

1-Chloro-1-(3-nitro-4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophilic reagents.

Scientific Research Applications

1-Chloro-1-(3-nitro-4-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-1-(3-nitro-4-(trifluoromethyl)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities .

Comparison with Similar Compounds

Similar compounds to 1-Chloro-1-(3-nitro-4-(trifluoromethyl)phenyl)propan-2-one include:

Properties

Molecular Formula

C10H7ClF3NO3

Molecular Weight

281.61 g/mol

IUPAC Name

1-chloro-1-[3-nitro-4-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7ClF3NO3/c1-5(16)9(11)6-2-3-7(10(12,13)14)8(4-6)15(17)18/h2-4,9H,1H3

InChI Key

NQSCMMGMEKBLIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-])Cl

Origin of Product

United States

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